molecular formula C22H25N3O3 B1241140 Niravoline CAS No. 130610-93-4

Niravoline

Cat. No.: B1241140
CAS No.: 130610-93-4
M. Wt: 379.5 g/mol
InChI Key: ZSDAQBWGAOKTSI-UNMCSNQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Niravoline is a chemical compound with the formula C({22})H({25})N({3})O({3}). It is known for its diuretic and aquaretic effects, primarily studied for its potential use in treating cerebral edema and cirrhosis. This compound exerts its pharmacological effects as a kappa-opioid receptor agonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

Niravoline can be synthesized through a multi-step process involving the following key steps:

    Formation of the Indene Derivative: The synthesis begins with the preparation of an indene derivative, which involves the cyclization of a suitable precursor.

    Nitration: The indene derivative undergoes nitration to introduce the nitro group.

    Amidation: The nitro-indene compound is then subjected to amidation with N-methylacetamide to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Niravoline undergoes several types of chemical reactions, including:

    Oxidation: The nitro group in this compound can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Mechanism of Action

Niravoline exerts its effects primarily through activation of kappa-opioid receptors. These receptors are part of the opioid receptor family and are involved in modulating pain, mood, and water balance. Upon binding to these receptors, this compound induces a series of intracellular signaling pathways that result in its diuretic and aquaretic effects. This includes reducing the release of antidiuretic hormone, leading to increased urine production and decreased water retention .

Comparison with Similar Compounds

Niravoline is unique among kappa-opioid receptor agonists due to its specific pharmacological profile and therapeutic potential. Similar compounds include:

    U-50488: Another kappa-opioid receptor agonist with similar diuretic effects but different chemical structure.

    Salvinorin A: A naturally occurring kappa-opioid receptor agonist with hallucinogenic properties.

    Asimadoline: A kappa-opioid receptor agonist studied for its potential in treating irritable bowel syndrome.

This compound stands out due to its specific application in reducing cerebral edema and intracranial pressure, which is not a primary focus for many other kappa-opioid receptor agonists .

Properties

IUPAC Name

N-methyl-2-(3-nitrophenyl)-N-[(1S,2S)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-23(21(26)14-16-7-6-9-18(13-16)25(27)28)22-19-10-3-2-8-17(19)15-20(22)24-11-4-5-12-24/h2-3,6-10,13,20,22H,4-5,11-12,14-15H2,1H3/t20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDAQBWGAOKTSI-UNMCSNQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1C(CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1[C@H](CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601123055
Record name N-[(1S,2S)-2,3-Dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl]-N-methyl-3-nitrobenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130610-93-4
Record name N-[(1S,2S)-2,3-Dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl]-N-methyl-3-nitrobenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130610-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niravoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130610934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1S,2S)-2,3-Dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl]-N-methyl-3-nitrobenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIRAVOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8T17Q4LXC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Niravoline
Reactant of Route 2
Reactant of Route 2
Niravoline
Reactant of Route 3
Reactant of Route 3
Niravoline
Reactant of Route 4
Reactant of Route 4
Niravoline
Reactant of Route 5
Niravoline
Reactant of Route 6
Reactant of Route 6
Niravoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.